molecular formula C16H19FN4O B11190841 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 876667-32-2

2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B11190841
CAS No.: 876667-32-2
M. Wt: 302.35 g/mol
InChI Key: PCLFLMXZOWJNHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Properties

CAS No.

876667-32-2

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H19FN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6H,7-10H2,1-2H3,(H,18,19,22)

InChI Key

PCLFLMXZOWJNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3F)C

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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